(E)-10-Hexadecenal

Beschreibung

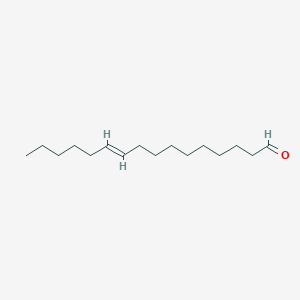

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-hexadec-10-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h6-7,16H,2-5,8-15H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLCOWKIHZCSCF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-10-Hexadecenal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-10-Hexadecenal is a long-chain aliphatic aldehyde that functions as a crucial chemical signal in the natural world. Notably, it is a key component of the sex pheromone of the yellow peach moth, Dichocrocis punctiferalis, a significant agricultural pest.[1][2] A comprehensive understanding of its chemical properties, structure, and biological activity is paramount for the development of effective and environmentally benign pest management strategies, as well as for potential applications in drug development and other fields utilizing semiochemicals. This guide provides a detailed overview of the chemical and physical properties of this compound, its molecular structure, methods for its synthesis and analysis, and its role in biological signaling pathways.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O | [1][3] |

| Molecular Weight | 238.41 g/mol | [1][3] |

| CAS Number | 72698-30-7 | [1] |

| IUPAC Name | (E)-hexadec-10-enal | |

| Appearance | No data available | |

| Boiling Point | No experimental data available | |

| Melting Point | No experimental data available | |

| Density | No experimental data available | |

| Solubility | No experimental data available | |

| Calculated LogP | 6.1 |

Chemical Structure

The structure of this compound is defined by a sixteen-carbon aliphatic chain containing a single carbon-carbon double bond and a terminal aldehyde functional group.

-

Chain Length: 16 carbon atoms.

-

Functional Group: An aldehyde group (-CHO) at the C1 position.

-

Unsaturation: A double bond between the C10 and C11 positions.

-

Stereochemistry: The "E" designation (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on the C10 and C11 carbons are on opposite sides of the double bond. This trans-configuration is crucial for its biological activity as a pheromone.

The IUPAC name, (E)-hexadec-10-enal, precisely describes this structure.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of long-chain aldehydes and alkenes.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most characteristic signal would be the aldehydic proton (-CHO), which is expected to appear in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. The protons on the carbon adjacent to the aldehyde (α-protons) would resonate around δ 2.4 ppm. The vinyl protons of the E-double bond would appear in the range of δ 5.3-5.5 ppm with a large coupling constant (J ≈ 15 Hz), characteristic of a trans-alkene. The remaining methylene and the terminal methyl protons would be found in the upfield region of the spectrum.

-

¹³C NMR: The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-205 ppm. The carbons of the double bond would appear around δ 125-135 ppm. The remaining aliphatic carbons would resonate in the upfield region.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

-

A strong, sharp absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.

-

Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ due to the C-H stretching of the aldehydic proton.

-

A medium to weak absorption band around 965 cm⁻¹ which is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted (E)-alkene.

-

Strong absorptions in the 2850-2960 cm⁻¹ region due to the C-H stretching of the aliphatic chain.

3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 238.

-

Fragmentation Pattern: Common fragmentation pathways for long-chain aldehydes include:

-

Alpha-cleavage: Loss of a hydrogen radical (M-1) or an alkyl radical from the carbon adjacent to the carbonyl group.

-

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene molecule.

-

Cleavage at the double bond.

-

Experimental Protocols

4.1. Synthesis of this compound

A common strategy for the synthesis of long-chain unsaturated aldehydes like this compound involves the use of Wittig-type reactions to stereoselectively form the double bond, followed by functional group manipulations. A generalized synthetic workflow is presented below.

Detailed Methodologies (Illustrative Example):

A plausible synthetic route could start from a C10 ω-functionalized alcohol, which is converted to a phosphonium salt. A Wittig reaction with a C6 aldehyde would then form the C16 backbone with the desired double bond geometry. Subsequent deprotection and oxidation would yield the final product.

-

Step 1: Preparation of the Wittig Salt: 10-Bromodecan-1-ol is first protected, for example, as its tetrahydropyranyl (THP) ether. The protected bromoalkane is then reacted with triphenylphosphine to form the corresponding phosphonium bromide salt.

-

Step 2: Wittig Reaction: The phosphonium salt is treated with a strong base (e.g., n-butyllithium) to generate the ylide. This ylide is then reacted with hexanal. The use of a Schlosser modification of the Wittig reaction can favor the formation of the (E)-alkene.

-

Step 3: Deprotection and Oxidation: The protecting group is removed under acidic conditions to yield (E)-10-hexadecen-1-ol. This alcohol is then oxidized to the corresponding aldehyde, this compound, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

-

Step 4: Purification: The final product is purified by column chromatography on silica gel.

4.2. Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for the analysis of this compound, allowing for its separation from other compounds and its unambiguous identification based on its retention time and mass spectrum. Analysis of pheromone gland extracts from Dichocrocis punctiferalis using GC-MS has been instrumental in its initial identification.[4]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As detailed in the spectroscopy section, NMR and IR are used to confirm the structure and stereochemistry of the synthesized compound.

Biological Role and Signaling Pathway

This compound is a semiochemical, specifically a sex pheromone, used by the female yellow peach moth (Dichocrocis punctiferalis) to attract males for mating.[1] Pheromone communication in insects is a highly specific and sensitive process that involves a cascade of events from signal reception to behavioral response.

Pheromone Reception and Transduction in Lepidoptera:

The process begins when pheromone molecules enter the pores of the male moth's antennal sensilla. Inside the sensillum lymph, the hydrophobic pheromone molecule is bound by a Pheromone Binding Protein (PBP). This complex transports the pheromone to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to the OR activates a G-protein-coupled signaling cascade, leading to the production of second messengers like cyclic AMP (cAMP). These second messengers open ion channels, causing a depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential that is transmitted to the brain, ultimately leading to a behavioral response, such as upwind flight towards the female. The olfactory receptor neurons in moths are highly specialized and sensitive, allowing them to detect minute quantities of the specific pheromone components.

Conclusion

This compound is a molecule of significant interest due to its role as a key semiochemical in insect communication. A detailed understanding of its chemical properties, structure, and the biological pathways it modulates is essential for its application in sustainable agriculture and potentially other fields. The information presented in this guide provides a comprehensive technical overview for researchers and professionals working with this important compound. Further research to obtain more extensive experimental data on its physical properties and to elucidate the specific components of its signaling pathway in Dichocrocis punctiferalis will be invaluable for advancing its practical applications.

References

An In-depth Technical Guide on (E)-10-Hexadecenal (CAS: 72698-30-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hexadecenal, with CAS number 72698-30-7, is a long-chain unsaturated aldehyde. It is primarily recognized as a crucial component of the sex pheromone of the yellow peach moth, Conogethes punctiferalis (formerly Dichocrocis punctiferalis), a significant agricultural pest.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological function, and relevant experimental protocols, as well as considerations for its potential toxicological profile relevant to drug development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72698-30-7 | [1] |

| Molecular Formula | C₁₆H₃₀O | [2] |

| Molecular Weight | 238.41 g/mol | [2] |

| Appearance | Colorless liquid (presumed) | [3] |

| Kovats Retention Index | 1806 (non-polar column) | [2] |

Spectroscopic Data Interpretation:

-

¹H NMR: Expected signals would include a triplet corresponding to the terminal methyl group, a complex multiplet for the numerous methylene groups, signals for the protons adjacent to the double bond (vinylic protons) in the downfield region (around 5.4 ppm) with a large coupling constant (J > 12 Hz) characteristic of a trans-configuration, and a triplet for the aldehydic proton further downfield (around 9.7 ppm).

-

¹³C NMR: The spectrum would show a signal for the carbonyl carbon around 202 ppm, signals for the sp² carbons of the double bond between 120-140 ppm, and a series of signals for the sp³ carbons of the long alkyl chain in the upfield region.

-

FT-IR: Key characteristic absorption bands would be observed for the C=O stretching of the aldehyde at approximately 1725 cm⁻¹, the C-H stretching of the aldehyde proton around 2720 cm⁻¹, and the C=C stretching of the trans-alkene near 1670 cm⁻¹. A strong band around 965 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans-double bond.[4][5]

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 238. Fragmentation patterns would include characteristic losses of small neutral molecules like water and ethylene, and cleavage at positions alpha and beta to the carbonyl group and the double bond.

Synthesis and Analysis

The primary method for the synthesis of this compound and similar long-chain unsaturated alkenes is the Wittig reaction. This reaction allows for the stereoselective formation of the double bond.

Experimental Protocol: Synthesis via Wittig Reaction

This generalized protocol is based on established Wittig reaction procedures for long-chain aldehydes.[6][7][8][9]

Objective: To synthesize this compound from a C10 phosphonium ylide and a C6 aldehyde.

Materials:

-

(10-Hydroxydecyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Hexanal

-

Anhydrous solvent (e.g., THF, DMSO)

-

Oxidizing agent (e.g., Pyridinium chlorochromate - PCC)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (10-hydroxydecyl)triphenylphosphonium bromide in the anhydrous solvent. Cool the solution to 0°C in an ice bath. Slowly add the strong base to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: To the ylide solution, slowly add a solution of hexanal in the same anhydrous solvent. Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Oxidation: The resulting (E)-10-hexadecen-1-ol is then oxidized to the corresponding aldehyde. Dissolve the alcohol in dichloromethane and add PCC. Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

-

Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. The filtrate is then concentrated, and the crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Diagram of the Wittig Reaction Workflow:

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline for the analysis of insect pheromones like this compound.[10][11][12][13]

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product or sample extract in a volatile solvent like hexane or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-15°C/min.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: Scan from m/z 40 to 400

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). Quantification can be performed using an internal or external standard.

Biological Function and Signaling Pathway

This compound is the major component of the female sex pheromone of the yellow peach moth, Conogethes punctiferalis.[1] It acts as a chemical signal to attract males for mating. Its biological activity is significantly enhanced by the presence of its geometric isomer, (Z)-10-hexadecenal, in a specific ratio.[2]

Olfactory Signaling Pathway

The perception of pheromones in insects involves a multi-step process within the antennae.

-

Binding to Odorant-Binding Proteins (OBPs): As a hydrophobic molecule, this compound enters the aqueous sensillum lymph of the insect's antenna and is bound by Odorant-Binding Proteins (OBPs). These proteins transport the pheromone to the olfactory receptors. Studies on C. punctiferalis have identified several OBP genes, which are the first step in understanding this process.

-

Activation of Olfactory Receptors (ORs): The OBP-pheromone complex interacts with specific Olfactory Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. This binding event triggers the opening of ion channels, leading to the depolarization of the neuron. A significant number of OR genes have been identified in C. punctiferalis, providing a foundation for identifying the specific receptor for this compound.[14][15]

-

Signal Transduction: The depolarization of the olfactory sensory neuron generates an action potential that travels down the axon to the antennal lobe of the insect's brain, where the signal is processed, leading to a behavioral response (attraction).

Diagram of the Pheromone Signaling Pathway:

Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Objective: To assess the antennal response of male C. punctiferalis to this compound.

Materials:

-

Live male C. punctiferalis moths

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Insect Ringer's solution

-

EAG amplification and recording system

-

Air delivery system for stimulus presentation

-

This compound and control solvents

Procedure:

-

Antenna Preparation: Anesthetize a male moth by cooling. Under a dissecting microscope, carefully excise one antenna at its base.

-

Mounting: Mount the excised antenna between two glass capillary electrodes filled with insect Ringer's solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed at the base.

-

Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into the continuous airstream.

-

Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and measured.

-

Data Analysis: The amplitude of the EAG response is proportional to the number of olfactory neurons responding to the stimulus. Responses to different concentrations of the pheromone and control stimuli are compared.

Considerations for Drug Development

While this compound is primarily studied in the context of insect chemical ecology, its properties as a long-chain unsaturated aldehyde warrant consideration from a toxicological and pharmacokinetic perspective for any potential broader applications.

Toxicology

Specific toxicological data for this compound is limited.[16][17][18] However, the toxicology of α,β-unsaturated aldehydes, in general, has been studied.

-

Reactivity: The aldehyde functional group and the double bond make these molecules reactive towards biological nucleophiles.[19][20] They can form adducts with proteins and DNA, which is a primary mechanism of their toxicity.[19]

-

Toxicity Profile: Long-chain aldehydes are generally considered to be of lower acute toxicity compared to shorter-chain, more volatile aldehydes.[21] However, they can still cause irritation to the skin, eyes, and respiratory system.[21] Ingestion of large quantities could potentially lead to adverse effects.

Table 2: General Toxicological Profile of Unsaturated Aldehydes

| Endpoint | General Observation |

| Acute Toxicity | Generally low for long-chain aldehydes. |

| Irritation | Can cause skin, eye, and respiratory irritation. |

| Mechanism of Toxicity | Formation of adducts with biological macromolecules. |

| Carcinogenicity | No data available for this compound. |

Pharmacokinetics

The pharmacokinetic properties of this compound have not been specifically studied. General principles for long-chain aliphatic aldehydes suggest the following:

-

Absorption: Due to its lipophilic nature, it is likely to be well-absorbed orally and dermally.[22]

-

Distribution: It would likely distribute into tissues and associate with lipid-rich environments.

-

Metabolism: Aldehydes are typically metabolized by aldehyde dehydrogenases and reductases to the corresponding carboxylic acids and alcohols, which are more readily excreted.[23] The presence of the double bond may also allow for metabolism via epoxidation or other pathways.

-

Excretion: Metabolites are primarily excreted in the urine.

Diagram of Potential Metabolic Pathways:

Conclusion

This compound is a well-established insect sex pheromone with a clear biological function. Its synthesis is achievable through standard organic chemistry techniques, and its activity can be reliably assessed using methods like EAG. While its primary application lies in pest management, an understanding of its chemical and potential toxicological properties is essential for researchers and scientists in various fields. Further research is needed to fully characterize its spectroscopic properties, delineate the specific components of its olfactory signaling pathway in Conogethes punctiferalis, and establish a comprehensive toxicological and pharmacokinetic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 10-hexadecenal, E [webbook.nist.gov]

- 3. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. Functional Identification of Olfactory Receptors of Cnaphalocrocis medinalis (Lepidoptera: Crambidae) for Plant Odor [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. JCI - Citations to In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils. [jci.org]

- 23. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-10-Hexadecenal molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hexadecenal is a monounsaturated fatty aldehyde that functions as a pheromone.[1][2] It is notably a sex pheromone component identified in the yellow peach moth, Dichocrocis punctiferalis.[2] As a semiochemical, it plays a crucial role in the chemical communication system of various insect species.[3] This guide provides essential physicochemical data for this compound.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is critical for analytical studies, formulation development, and theoretical modeling.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀O | PubChem[1], NIST[4][5], Santa Cruz Biotechnology[6] |

| Molecular Weight | 238.41 g/mol | PubChem[1], MedchemExpress[2], Santa Cruz Biotechnology[6] |

| Alternate Molecular Weight | 238.4088 g/mol | NIST[4][5] |

| IUPAC Name | (E)-hexadec-10-enal | PubChem[1] |

| CAS Number | 72698-30-7 | Santa Cruz Biotechnology[6] |

Logical Relationship of Chemical Properties

The following diagram illustrates the foundational relationship between the compound's name, its atomic composition (formula), and its calculated mass (molecular weight).

Conceptual Experimental Workflow: Pheromone Identification

While specific experimental protocols for drug development involving this compound are not extensively documented, a general workflow for the identification and characterization of such a pheromone is outlined below. This process is fundamental in chemical ecology and can inform synthetic strategies.

References

A Technical Guide to the Biological Function of (E)-10-Hexadecenal in Insects

Abstract: (E)-10-Hexadecenal is a long-chain aldehyde that functions as a critical component of the sex pheromone blend in several insect species, primarily within the order Lepidoptera. Its role as a chemical messenger is pivotal for mate location and reproductive success. This document provides a comprehensive technical overview of the biological functions of this compound, detailing its role in chemical communication, the underlying olfactory signaling pathways, and the key experimental methodologies used for its study. Quantitative data from relevant studies are summarized, and detailed protocols for electrophysiological and behavioral assays are provided. This guide is intended for researchers, scientists, and professionals in drug development and integrated pest management (IPM) who are engaged in the study and application of insect semiochemicals.

Biological Function as a Sex Pheromone

This compound is a semiochemical that serves as a potent sex attractant for males of various moth species. As a volatile compound released by females, it acts as a long-range signal, guiding males to a potential mate. Its effectiveness often depends on its presence within a specific blend of other compounds, although in some cases, it can be a primary attractant on its own.

The primary documented role of this compound is as a sex pheromone component for species such as the yellow peach moth (Dichocrocis punctiferalis) and the legume pod borer (Maruca vitrata)[1][2][3]. Field studies have confirmed its activity, demonstrating that synthetic this compound can be used to attract and trap specific target insects. For instance, research has shown that it is an effective sex attractant for the moth Pleuroptia chloropahanta[4]. This targeted action is invaluable for modern sustainable agriculture and IPM programs, where it is used in lures for monitoring pest populations or in mating disruption strategies, which significantly reduces the need for broad-spectrum chemical pesticides[5][6].

Quantitative Analysis of Pheromonal Activity

The precise ratio of components in a pheromone blend is often crucial for eliciting a behavioral response. While this compound is a known component for several species, detailed quantitative analyses of complete natural blends are specific to each insect. The table below summarizes findings on the behavioral efficacy of this compound from field trapping experiments.

| Species | Compound(s) Tested | Ratio | Attractiveness to Males | Source |

| Pleuroptia chloropahanta | This compound (E10-16:Ald) | 100% | High | [4] |

| Pleuroptia chloropahanta | E10-16:Ald + (Z)-10-Hexadecenal | 95:5 | Not attractive | [4] |

| Pleuroptia chloropahanta | E10-16:Ald + (Z)-10-Hexadecenal | 50:50 | Not attractive | [4] |

This data highlights the specificity of the pheromone signal, where the presence of an isomeric impurity, (Z)-10-Hexadecenal, inhibits the attractive effect of the primary pheromone component in P. chloropahanta.

Olfactory Signaling and Perception

The detection of this compound, like other odorants, is a complex process initiated at the peripheral olfactory organs of the insect, typically the antennae. These appendages are covered in sensory hairs called sensilla, which house the dendrites of olfactory receptor neurons (ORNs)[7][8].

The perception of aldehydes involves two main families of receptors: Odorant Receptors (ORs) and Ionotropic Receptors (IRs)[9][10][11]. The process can be summarized as follows:

-

Transport: Volatile molecules like this compound enter the sensillum through pores and are bound by Odorant-Binding Proteins (OBPs) within the aqueous sensillar lymph[8]. OBPs solubilize the hydrophobic odorant and transport it to the receptors on the ORN dendrite.

-

Reception: The OBP-odorant complex interacts with a specific receptor. For aldehydes, this can be an OR, which forms a heterodimeric complex with a highly conserved co-receptor called Orco, or an IR[9][11].

-

Signal Transduction: Upon binding, the receptor complex initiates a signal transduction cascade.

-

Ionotropic Pathway: The OR/Orco or IR complex can function directly as a ligand-gated ion channel, opening to allow cation influx and depolarizing the neuron[11].

-

Metabotropic Pathway: Alternatively, the OR/Orco complex can act like a G-protein-coupled receptor (GPCR). This activates a G-protein (Gq), which in turn stimulates phospholipase C (PLC). PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 opens calcium channels, and the resulting calcium influx, along with DAG, activates other cation channels, leading to depolarization[11].

-

-

Signal Transmission: The depolarization generates action potentials that travel down the axon of the ORN to the primary olfactory center in the insect brain, the antennal lobe. For sex pheromones, these signals are typically processed in a specialized region of the antennal lobe known as the macroglomerular complex (MGC)[8][12].

Key Experimental Methodologies

The identification and characterization of this compound as a pheromone rely on a combination of chemical analysis, electrophysiology, and behavioral observation.

Pheromone Identification Workflow

The standard workflow for identifying volatile semiochemicals from an insect is a multi-step process that links chemical identification with biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound as a sex attractant of Pleuroptia chloropahanta (Butler) (Lepidptera: Pyralidae) [agris.fao.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Insect Behaviors and Olfac | Enliven Archive [enlivenarchive.org]

- 9. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of sex-pheromone coding in the antennal lobe of the moth Agrotis ipsilon: a tool to study network plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Isolation of (E)-10-Hexadecenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hexadecenal is a significant long-chain aliphatic aldehyde that functions as a key component of the sex pheromone blend for several species of moths. First identified in the yellow peach moth, Dichocrocis punctiferalis, this semiochemical plays a crucial role in mate attraction and recognition, making it a valuable tool for pest management strategies and a subject of interest in chemical ecology and sensory biology research.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and synthesis of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field.

Discovery and Natural Occurrence

This compound was first identified as a major sex pheromone component of the fruit-feeding type of the yellow peach moth, Dichocrocis punctiferalis (Guenée) (Lepidoptera: Pyralidae), by Konno et al. in 1982.[2][3] Subsequent field studies have shown that while this compound alone can attract male moths, a synergistic effect is observed when it is combined with its Z-isomer, (Z)-10-Hexadecenal. A 9:1 ratio of the (E) to (Z) isomer was found to be significantly more attractive to male yellow peach moths in field trapping experiments. Further research has also identified other compounds in the female body wax that may act as synergists to the aldehyde components.

Isolation from Natural Sources

The initial isolation of this compound was performed from the abdominal tips of virgin female yellow peach moths. The general procedure for extracting insect pheromones involves solvent extraction of the glands or tissues responsible for pheromone production.

Experimental Protocol: Pheromone Extraction from Dichocrocis punctiferalis

1. Insect Rearing and Collection:

-

Rear larvae of Dichocrocis punctiferalis on a suitable artificial diet.

-

Separate pupae by sex to ensure virgin females are obtained upon emergence.

-

Collect 2- to 4-day-old virgin female moths during their calling period (typically in the scotophase) for maximum pheromone yield.

2. Extraction:

-

Excise the abdominal tips (last two to three segments) of the virgin female moths.

-

Immerse the excised tips in a high-purity organic solvent such as hexane or dichloromethane. A common practice is to use a small volume of solvent per insect (e.g., 10-50 µL) to create a concentrated extract.

-

Allow the extraction to proceed for a designated period, for example, 30 minutes to several hours, at room temperature.

-

Carefully remove the tissue from the solvent. The resulting solution contains the crude pheromone extract.

3. Purification and Fractionation:

-

Concentrate the crude extract under a gentle stream of nitrogen.

-

The crude extract can be purified using column chromatography on silica gel or Florisil to separate compounds based on polarity.

-

Elute with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with the addition of diethyl ether or acetone.

-

Collect fractions and monitor for biological activity using electroantennography (EAG) or gas chromatography-electroantennographic detection (GC-EAD).

Quantitative Data from Isolation Studies

| Parameter | Value | Reference |

| Pheromone per female moth | ~10 ng | Konno et al. (1982) |

| Optimal attractant ratio (E:Z) | 9:1 | Konno et al. (1982) |

Chemical Characterization and Identification

The identification of this compound from the purified extract involves a combination of analytical techniques to determine its chemical structure, including the position and geometry of the double bond.

Experimental Protocols: Analytical Techniques

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To separate the components of the pheromone extract and determine their molecular weight and fragmentation patterns.

-

Typical GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5, HP-1) or a polar capillary column (e.g., DB-Wax, SP-2340) for separating isomers.

-

Injector: Splitless or cool on-column injection to minimize thermal degradation of the aldehyde.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 60-80 °C) and increasing to a higher temperature (e.g., 250-280 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Analysis: Comparison of the mass spectrum of the unknown compound with libraries of known spectra (e.g., NIST) and interpretation of the fragmentation pattern.

-

2. Ozonolysis:

-

Purpose: To determine the position of the double bond in the unsaturated aldehyde.

-

Procedure:

-

Dissolve a small amount of the purified pheromone in a suitable solvent (e.g., dichloromethane or pentane) at a low temperature (-78 °C).

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen to remove excess ozone.

-

Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) to cleave the ozonide and form the corresponding aldehydes or ketones.

-

Analyze the resulting fragments by GC-MS. The identity of the fragments reveals the position of the original double bond. For this compound, ozonolysis would yield hexanal and 10-oxodecanal.

-

3. Stereochemistry Determination:

-

The (E) configuration of the double bond can be determined by comparing the retention time of the natural product with that of synthetic (E) and (Z) standards on a polar GC column. The (E)-isomer typically has a slightly shorter retention time than the (Z)-isomer on such columns.

-

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also be used to confirm the stereochemistry, particularly the coupling constant of the vinylic protons in the 1H NMR spectrum.

Synthesis of this compound

The chemical synthesis of this compound is essential for confirming its structure and for producing larger quantities for research and pest management applications. A common and effective method for stereoselective alkene synthesis is the Wittig reaction.

Experimental Protocol: Synthesis via Wittig Reaction

A plausible synthetic route to this compound involves the Wittig reaction between a suitable phosphonium ylide and an aldehyde. For an (E)-selective Wittig reaction, a stabilized ylide is typically used. However, for non-stabilized ylides, reaction conditions can be modified to favor the (E)-product (Schlosser modification). A more direct approach for (E)-alkene synthesis is often achieved through other methods like the Julia-Kocienski olefination or by starting with a commercially available (E)-alkenol.

Below is a generalized protocol for a Wittig reaction that can be adapted for the synthesis of this compound.

1. Preparation of the Phosphonium Salt:

-

React an appropriate alkyl halide (e.g., 1-bromononane) with triphenylphosphine in a suitable solvent like toluene or acetonitrile with heating to form the corresponding triphenylphosphonium bromide salt.

2. Ylide Formation and Wittig Reaction:

-

Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to deprotonate the phosphonium salt and form the ylide (a deep orange or red color is often observed).

-

After stirring for a period to ensure complete ylide formation, add the aldehyde partner (e.g., 7-oxoheptanal) dissolved in the same anhydrous solvent dropwise to the ylide solution at low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

3. Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to separate the this compound from the triphenylphosphine oxide byproduct and any (Z)-isomer.

4. Characterization of the Synthetic Product:

-

Confirm the identity and purity of the synthesized this compound using GC-MS, 1H NMR, and 13C NMR spectroscopy. The spectroscopic data should be consistent with the expected structure.

Spectroscopic Data for this compound

| Technique | Data |

| GC-MS | Molecular Ion (M+) at m/z 238. Characteristic fragments corresponding to the loss of water (m/z 220) and cleavage at the double bond and aldehyde functional group. |

| 1H NMR (CDCl3) | δ 9.76 (t, 1H, -CHO), 5.40 (m, 2H, -CH=CH-), 2.42 (dt, 2H, -CH2CHO), 2.00 (m, 4H, allylic protons), 1.20-1.40 (m, 18H, methylene protons), 0.88 (t, 3H, -CH3). The coupling constant for the vinylic protons (J) would be ~15 Hz, characteristic of an (E)-double bond. |

| 13C NMR (CDCl3) | δ 202.9 (-CHO), 131.5, 130.5 (-CH=CH-), 43.9, 32.2, 29.5, 29.3, 29.2, 29.1, 28.9, 22.7, 22.1, 14.1. |

Biological Activity and Bioassays

To confirm the biological activity of both the isolated and synthetic this compound, bioassays are conducted. Electroantennography (EAG) is a powerful technique to measure the response of an insect's antenna to volatile compounds.

Experimental Protocol: Electroantennography (EAG)

1. Preparation of the Antenna:

-

Immobilize an adult male moth (e.g., Dichocrocis punctiferalis).

-

Excise one antenna at its base.

-

Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head of the moth.

2. Stimulus Delivery:

-

A continuous stream of humidified, purified air is passed over the antenna.

-

A known amount of the test compound (dissolved in a solvent like hexane) is applied to a piece of filter paper, and the solvent is allowed to evaporate.

-

The filter paper is placed inside a Pasteur pipette.

-

A puff of air is passed through the pipette, delivering the odor stimulus into the continuous air stream directed at the antenna.

3. Data Recording and Analysis:

-

The electrical potential difference between the two electrodes is amplified and recorded.

-

A negative deflection in the baseline potential upon stimulus delivery indicates a response.

-

The amplitude of the EAG response is proportional to the amount of stimulus and the sensitivity of the antenna to that specific compound.

-

Compare the responses to synthetic this compound, its (Z)-isomer, and other potential pheromone components.

Logical and Experimental Workflows

Discovery and Isolation Workflow

Synthesis and Confirmation Workflow

Conclusion

The discovery and isolation of this compound from the yellow peach moth have provided a valuable tool for integrated pest management and have furthered our understanding of insect chemical communication. The detailed protocols for isolation, characterization, synthesis, and bioassay presented in this guide offer a comprehensive resource for researchers working with this and other related semiochemicals. The continued study of such compounds holds promise for the development of more effective and environmentally benign methods of pest control.

References

(E)-10-Hexadecenal: A Technical Guide to its Role as a Lepidoptera Sex Pheromone

(E)-10-Hexadecenal (E10-16:Ald) is a Type I Lepidopteran sex pheromone, a C16 aldehyde that plays a crucial role in the chemical communication and reproductive behavior of several moth species. This technical guide provides an in-depth analysis of its identification, biological activity, mechanism of action, and application, tailored for researchers and professionals in chemical ecology and pest management.

Chemical Identity and Occurrence

This compound is a straight-chain unsaturated aldehyde with the molecular formula C₁₆H₃₀O.[1][2] It has been identified as a primary sex pheromone component in the yellow peach moth, Dichocrocis punctiferalis (also known as Conogethes punctiferalis), a significant pest of various fruits.[3][4] It also functions as a sex attractant for other Lepidoptera, including Pleuroptia chloropahanta.[5] In many cases, its activity is modulated by the presence of its geometric isomer, (Z)-10-Hexadecenal, which can act as a synergist or an inhibitor depending on the species and ratio.[4][6]

Biosynthesis Pathway

The biosynthesis of this compound in Lepidoptera typically originates from palmitic acid (a C16 saturated fatty acid) through a series of enzymatic modifications within the female's pheromone gland. While the precise pathway for this specific compound is a subject of ongoing research, it is hypothesized to follow a well-established route for moth pheromone production involving desaturation, chain-shortening (if necessary), reduction, and oxidation.[7][8]

A key enzymatic step is the introduction of a double bond at the Δ10 position by a specific fatty acyl-CoA desaturase, followed by reduction of the fatty acyl-CoA to a fatty alcohol and subsequent oxidation to the final aldehyde.

Caption: Hypothetical biosynthetic pathway of this compound from Palmitoyl-CoA.

Olfactory Signaling and Mechanism of Action

The perception of this compound by male moths begins at the antennae, which are covered in specialized sensory hairs called sensilla. The process involves the binding of the pheromone molecule to Odorant Binding Proteins (OBPs) in the sensillar lymph, transport to Pheromone Receptors (PRs) on the membrane of Olfactory Receptor Neurons (ORNs), and the subsequent triggering of a signal transduction cascade that leads to neuron depolarization and a signal to the brain.

Caption: Generalized olfactory signaling pathway for Lepidoptera sex pheromones.

Quantitative Data on Behavioral and Electrophysiological Activity

The efficacy of this compound, both alone and in combination with its Z-isomer, has been quantified through various laboratory and field experiments. Electroantennography (EAG) provides a measure of the antenna's electrical response, while behavioral assays quantify the attraction of male moths.

Table 1: Behavioral Response of Dichocrocis punctiferalis Males

| Lure Composition | Assay Type | Relative Attraction | Source |

|---|---|---|---|

| This compound (10 ng) | Laboratory Trapping | Equivalent to 1 virgin female | [4][6] |

| This compound alone | Field Test | Low capture rate | [4][6] |

| this compound + (Z)-10-Hexadecenal (9:1 ratio) | Field Test | 4x higher capture than E-isomer alone |[4] |

Table 2: Behavioral Response of Pleuroptia chloropahanta Males

| Lure Composition | Assay Type | Relative Attraction | Source |

|---|---|---|---|

| This compound alone | Field Test | Significant male capture | [5] |

| this compound + 5-50% (Z)-10-Hexadecenal | Field Test | Not attractive |[5] |

Experimental Protocols

Detailed methodologies are essential for the identification and evaluation of pheromones. Below are protocols for key experimental procedures.

Pheromone Identification Workflow

The initial identification of this compound from D. punctiferalis involved a multi-step process to extract, analyze, identify, and verify the active compound.[4]

Caption: Workflow for the identification and verification of a sex pheromone.

Electroantennography (EAG) Protocol

EAG is used to measure the summed electrical potential from the antennal olfactory receptor neurons in response to an odorant stimulus.

-

Preparation : An adult male moth antenna is excised at the base. The tip and the base of the antenna are mounted between two electrodes using conductive gel.

-

Stimulus Delivery : A solution of this compound in a solvent (e.g., paraffin oil) is applied to a filter paper strip inside a Pasteur pipette.[9]

-

Air Flow : A continuous stream of humidified, purified air is passed over the antenna.

-

Puff Delivery : A puff of air is passed through the pipette, delivering the pheromone stimulus into the continuous air stream.[9]

-

Recording : The change in electrical potential (depolarization) across the antenna is amplified and recorded. The amplitude of the EAG response is proportional to the stimulus intensity.

-

Controls : A solvent-only puff is used as a negative control, and a standard compound may be used for calibration.

Field Trapping Protocol

Field trials are the definitive test of a pheromone's effectiveness as an attractant for pest monitoring or control.

-

Lure Preparation : Synthetic this compound (and any other components) is loaded onto a dispenser, such as a rubber septum or polyethylene vial.

-

Trap Selection : Sticky traps or funnel traps are commonly used. The choice depends on the target species and environmental conditions.

-

Experimental Design : A randomized block design is typically employed to minimize positional effects in the field.[10] Traps are placed at a specified height and distance from each other to avoid interference.

-

Deployment : Lures are placed inside the traps, which are then deployed in the target environment (e.g., a peach orchard).

-

Data Collection : Traps are checked at regular intervals (e.g., weekly), and the number of captured target male moths is recorded.

-

Analysis : Statistical analysis is performed to compare the capture rates of different lure compositions and control (unbaited) traps.

Applications in Pest Management

As a key attractant, this compound is a valuable tool for integrated pest management (IPM) strategies targeting species like the yellow peach moth.[11]

-

Monitoring : Traps baited with this compound lures are used to monitor pest populations, allowing for precise timing of control measures.[11]

-

Mating Disruption : Dispersing high concentrations of the synthetic pheromone in an area can confuse male moths and prevent them from locating females, thereby disrupting mating and reducing subsequent larval infestations.

-

Attract-and-Kill : The pheromone can be combined with an insecticide in an "attract-and-kill" strategy, where males are lured to a point source containing a killing agent.

References

- 1. 10-hexadecenal, E [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a Sex Pheromone Component of the Yellow Peach Moth, Dichocrocis punctiferalis GUENEE (Lepidoptera : Pyralidae) [jstage.jst.go.jp]

- 5. This compound as a sex attractant of Pleuroptia chloropahanta (Butler) (Lepidptera: Pyralidae) [agris.fao.org]

- 6. This compound, a Sex Pheromone Component of the Yellow Peach Moth, Dichocrocis punctiferalis GUENEE (Lepidoptera : Pyralidae) [jstage.jst.go.jp]

- 7. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

A Technical Guide to the Natural Sources of (E)-10-Hexadecenal

For Researchers, Scientists, and Drug Development Professionals

(E)-10-Hexadecenal , a long-chain aliphatic aldehyde, is a significant semiochemical, primarily recognized for its role as an insect sex pheromone. This technical guide provides an in-depth overview of its natural sources, quantitative data on its occurrence, detailed experimental protocols for its extraction and identification, and a proposed biosynthetic pathway.

Natural Occurrences of this compound

This compound has been identified as a key component of the female sex pheromone blend in several species of moths, primarily within the family Crambidae. Its primary role is to attract conspecific males for mating, making it a compound of great interest for pest management strategies and for studying the chemical ecology of insects.

The most well-documented sources of this compound are:

-

Yellow Peach Moth (Dichocrocis punctiferalis) : This species is a significant pest of various fruits, and this compound is a major component of its sex pheromone[1][2]. Different studies have reported varying ratios of the (E) and (Z) isomers of 10-Hexadecenal in the pheromone blend of this moth[2].

-

Legume Pod Borer (Maruca vitrata) : this compound is a minor but crucial component of the sex pheromone of this widespread pest of legume crops. It acts in synergy with other pheromone components to elicit a full behavioral response in males.

Quantitative Data on this compound in Natural Sources

The quantity of this compound in the pheromone glands of female moths is typically in the nanogram range per individual. The precise amount and the ratio relative to other pheromone components can vary depending on the species, geographic population, and age of the insect.

| Species | Pheromone Component | Ratio/Amount | Reference |

| Dichocrocis punctiferalis | This compound : (Z)-10-Hexadecenal | 9 : 1 | [3] |

| Dichocrocis punctiferalis | This compound : (Z)-10-Hexadecenal | 85 : 15 | [2] |

| Maruca vitrata | (E,E)-10,12-hexadecadienal : (E,E)-10,12-hexadecadienol : this compound | 100 : 5 : 5 | |

| Maruca vitrata (Wuhan population) | This compound : (E,E)-10,12-hexadecadienal : (E,E)-10,12-hexadecadienol | 79.5 : 100 : 12.1 | |

| Maruca vitrata (Huazhou population) | This compound : (E,E)-10,12-hexadecadienal : (E,E)-10,12-hexadecadienol | 10.3 : 100 : 0.7 |

It is important to note that in some studies, 10 ng of synthetic this compound was found to be as attractive as a single virgin female Dichocrocis punctiferalis, providing a bioassay-based quantification of its activity[3].

Experimental Protocols

The extraction and identification of this compound from insect sources involve meticulous procedures to handle the minute quantities of the compound and avoid contamination.

This protocol describes a general method for extracting pheromones from the abdominal glands of female moths.

-

Insect Rearing and Collection : Rear the target moth species in a controlled environment to ensure the availability of virgin females of a specific age, as pheromone production can be age-dependent.

-

Gland Dissection : Anesthetize the female moths by cooling. Using fine forceps and a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

-

Solvent Extraction : Immediately place the excised glands in a small vial containing a high-purity non-polar solvent such as hexane or dichloromethane. The volume should be minimal to reduce the need for extensive concentration later.

-

Extraction Duration : Allow the extraction to proceed for a specified period, typically ranging from 30 minutes to a few hours, at a cool temperature to minimize the degradation of the aldehyde.

-

Filtration and Concentration : Carefully remove the gland tissue from the solvent. The extract can be filtered through a small plug of glass wool to remove any particulate matter. If necessary, the extract can be concentrated under a gentle stream of nitrogen.

GC-MS is the primary analytical technique for the identification and quantification of volatile compounds like this compound in complex mixtures.

-

Gas Chromatograph Setup :

-

Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the pheromone components.

-

Injector : Use a splitless injection mode to maximize the transfer of the analyte onto the column, which is crucial for trace analysis. The injector temperature should be optimized to ensure volatilization without thermal degradation (e.g., 250°C).

-

Oven Program : A temperature program is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer Setup :

-

Ionization : Electron ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

-

Mass Analyzer : A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition : The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis of target compounds.

-

-

Identification and Quantification :

-

Identification : The identification of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic synthetic standard.

-

Quantification : An internal standard is added to both the sample extracts and a series of calibration standards of known concentrations. A calibration curve is then constructed to determine the concentration of this compound in the sample.

-

Biosynthesis of this compound

The biosynthesis of this compound in moths is believed to follow the general pathway for Type I lepidopteran sex pheromones, which originates from fatty acid metabolism. The proposed pathway involves a series of enzymatic reactions within the pheromone gland.

-

De Novo Fatty Acid Synthesis : The pathway begins with the de novo synthesis of palmitic acid (a C16 saturated fatty acid) from acetyl-CoA.

-

Desaturation : A specific fatty acyl-CoA desaturase, likely a Δ10-desaturase, introduces a double bond at the 10th carbon position of the palmitoyl-CoA to form (E)-10-hexadecenoyl-CoA. The stereospecificity of this reaction is crucial for producing the (E) isomer.

-

Reduction : The activated fatty acid is then reduced to the corresponding alcohol, (E)-10-hexadecenol, by a fatty acyl-CoA reductase (FAR).

-

Oxidation : Finally, the alcohol is oxidized to the aldehyde, this compound, by an alcohol oxidase.

This guide provides a comprehensive technical overview of the natural sources of this compound, primarily focusing on its role as an insect sex pheromone. The detailed protocols and biosynthetic pathway information serve as a valuable resource for researchers in chemical ecology, entomology, and the development of sustainable pest management strategies. Further research into the specific enzymes involved in the biosynthesis of this important semiochemical will undoubtedly open new avenues for its biotechnological production and application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pheromone-Based Mating Disruption of Conogethes punctiferalis (Lepidoptera: Crambidae) in Chestnut Orchards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Sex Pheromone Component of the Yellow Peach Moth, Dichocrocis punctiferalis GUENEE (Lepidoptera : Pyralidae) | CiNii Research [cir.nii.ac.jp]

Olfactory Response of Insects to (E)-10-Hexadecenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hexadecenal is a significant semiochemical, primarily known as a major component of the female sex pheromone of the yellow peach moth, Conogethes punctiferalis (Guenée) (Lepidoptera: Crambidae), a polyphagous pest of considerable economic importance in Asia and Australia[1][2][3][4]. Understanding the olfactory response of insects to this compound is crucial for the development of effective pest management strategies, such as mating disruption and mass trapping, as well as for advancing our fundamental knowledge of insect chemical communication. This technical guide provides an in-depth overview of the olfactory response to this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Olfactory Responses

The olfactory sensitivity of insects to this compound can be quantified using electrophysiological techniques such as Electroantennography (EAG) and Single-Sensillum Recording (SSR). Below is a summary of available quantitative data for the response of Conogethes punctiferalis to this compound.

| Insect Species | Sex | Technique | Compound | Dose/Concentration | Response Metric | Quantitative Value |

| Conogethes punctiferalis | Male | EAG | This compound | Not specified | Amplitude | Up to 4.5 mV[5] |

| Conogethes punctiferalis | Male | Fluorescence Competitive Binding Assay | This compound | Not applicable | Binding Affinity (IC50) of CpunPBP2 | ~5 µM |

| Conogethes punctiferalis | Male | Fluorescence Competitive Binding Assay | This compound | Not applicable | Binding Affinity (IC50) of CpunPBP5 | ~10 µM |

Experimental Protocols

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a measure of the overall olfactory sensitivity.

a. Insect Preparation:

-

An adult male Conogethes punctiferalis is immobilized. This can be achieved by placing it in a truncated pipette tip, with the head protruding, and securing it with dental wax.

-

The antennae are held in a stable position using fine supports.

b. Electrode Placement:

-

A ground electrode (e.g., a glass capillary filled with saline solution or a sharpened tungsten wire) is inserted into the insect's head or an eye.

-

The recording electrode, also a saline-filled glass capillary or a tungsten wire, is placed in contact with the distal tip of the antenna.

c. Stimulus Preparation and Delivery:

-

This compound is diluted in a high-purity solvent such as hexane or paraffin oil to create a range of concentrations.

-

A small piece of filter paper is loaded with a known volume (e.g., 10 µL) of the diluted stimulus.

-

The filter paper is placed inside a Pasteur pipette.

-

A controlled puff of purified, humidified air is passed through the pipette, delivering the odorant to the antenna. The duration of the puff is typically short (e.g., 0.5 seconds).

d. Data Acquisition and Analysis:

-

The electrical signal from the antenna is amplified using a high-impedance amplifier.

-

The amplified signal is digitized and recorded using a data acquisition system and specialized software.

-

The response is measured as the maximum amplitude of the negative deflection (in millivolts, mV) from the baseline.

-

The responses to a solvent blank are subtracted from the responses to the pheromone to correct for mechanical stimulation.

dot

Caption: Workflow for Electroantennography (EAG) experiments.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This allows for the determination of the specificity and sensitivity of individual neurons.

a. Insect Preparation:

-

Similar to EAG, the moth is immobilized, and the antenna is stabilized.

b. Electrode Placement:

-

A reference electrode is inserted into the eye.

-

A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a single trichoid sensillum on the antenna using a micromanipulator.

c. Stimulus Delivery:

-

The stimulus delivery system is the same as for EAG.

d. Data Acquisition and Analysis:

-

The electrical activity of the OSNs is recorded.

-

The action potentials (spikes) are counted. The response is typically quantified as the increase in spike frequency (in Hz) above the spontaneous firing rate.

-

Spike sorting software can be used to differentiate the responses of multiple neurons within the same sensillum based on spike amplitude.

dot

Caption: Workflow for Single-Sensillum Recording (SSR) experiments.

Behavioral Bioassays (Wind Tunnel)

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to an odor plume, simulating a more natural environment.

a. Wind Tunnel Setup:

-

A typical wind tunnel for moths is a Plexiglas tube (e.g., 200 cm long x 75 cm height x 75 cm width)[5].

-

A controlled, laminar airflow (e.g., 30 cm/s) is maintained through the tunnel[5].

-

Environmental conditions such as temperature (e.g., 27 ± 2 °C), humidity (e.g., 55 ± 5%), and light (e.g., 0.3 lux red light) are controlled[5].

b. Stimulus Application:

-

A filter paper treated with a specific dose of this compound in a solvent is placed at the upwind end of the tunnel.

-

A solvent-only control is used for comparison.

c. Behavioral Observation:

-

Individual male moths are released at the downwind end of the tunnel.

-

Their flight behavior is recorded and scored for a set period (e.g., 5 minutes)[5].

-

Observed behaviors can include: taking flight, upwind flight (orientation), approaching the source, and landing at the source[6][7].

dot

Caption: Behavioral response sequence in a wind tunnel bioassay.

Olfactory Signaling Pathway

The detection of this compound by an insect antenna involves a series of molecular events, initiating a signal that is ultimately processed in the brain. While the specific olfactory receptor for this compound in C. punctiferalis has not yet been functionally confirmed, the general pathway is understood and key binding proteins have been identified.

-

Binding to Pheromone-Binding Protein (PBP): Hydrophobic molecules of this compound enter the aqueous sensillum lymph through pores in the sensillum wall. Here, they are bound by PBPs. In C. punctiferalis, CpunPBP2 and CpunPBP5 have been shown to bind to this compound[8].

-

Transport to the Olfactory Receptor: The PBP transports the pheromone molecule across the sensillum lymph to the dendritic membrane of an OSN.

-

Receptor Activation: The PBP-(E)-10-Hexadecenal complex interacts with a specific olfactory receptor (OR) protein. This interaction is thought to cause a conformational change in the OR.

-

Ion Channel Opening: The activated OR, which forms a complex with a highly conserved co-receptor (Orco), opens an ion channel.

-

Depolarization and Action Potential: The influx of cations through the open channel depolarizes the OSN membrane, generating an action potential (a nerve impulse).

-

Signal Transduction to the Brain: This action potential travels along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.

dot

Caption: Proposed olfactory signaling pathway for this compound.

References

- 1. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 2. caps.ceris.purdue.edu [caps.ceris.purdue.edu]

- 3. Pheromones and Semiochemicals of Conogethes punctiferalis (Lepidoptera: Crambidae), the Yellow peach moth [pherobase.com]

- 4. eje.cz [eje.cz]

- 5. researchtrend.net [researchtrend.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Binding Specificity of Two PBPs in the Yellow Peach Moth Conogethes punctiferalis (Guenée) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of (E)-10-Hexadecenal

Introduction

(E)-10-Hexadecenal is a significant long-chain aldehyde that serves as a key sex pheromone component for various insect species, including the yellow peach moth (Dichocrocis punctiferalis).[1][2] For research in chemical ecology, pest management, and drug development, the availability of high-purity synthetic pheromones is crucial.[3][4] The biological activity of pheromones is often highly dependent on stereochemical purity, where even small amounts of the incorrect isomer can inhibit or alter the desired behavioral response in target insects.[5][6] This document provides a detailed protocol for the synthesis of this compound with high stereochemical and chemical purity, suitable for demanding research applications.

The described synthetic strategy is a robust two-step process. The first step involves the stereoselective formation of the (E)-alkene backbone via a Horner-Wadsworth-Emmons (HWE) reaction. This is followed by a mild oxidation of the resulting primary alcohol to the target aldehyde, employing conditions that minimize over-oxidation and other side reactions.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a two-step reaction sequence starting from commercially available materials. This pathway is designed to maximize the yield of the desired (E)-isomer and facilitate purification.

Caption: Two-step synthesis of this compound via HWE reaction and oxidation.

Experimental Protocols

Protocol 1: Synthesis of (E)-10-Hexadecen-1-ol

This protocol details the Horner-Wadsworth-Emmons (HWE) reaction to stereoselectively synthesize the C16 alcohol precursor with an (E)-configured double bond.

Materials and Reagents:

-

Diethyl (10-hydroxydecyl)phosphonate

-

Hexanal

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.

-

Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of diethyl (10-hydroxydecyl)phosphonate (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour to ensure complete ylide formation.

-

The mixture is cooled back to 0 °C, and a solution of hexanal (1.2 eq) in anhydrous THF is added dropwise over 20 minutes.

-

The reaction is allowed to warm to room temperature and stirred overnight (approx. 12-16 hours). Progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

-

The combined organic layers are washed with water, then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (E)-10-Hexadecen-1-ol.

Protocol 2: Synthesis of this compound

This protocol describes the oxidation of the precursor alcohol to the target aldehyde using Dess-Martin Periodinane (DMP), a mild reagent that prevents over-oxidation to the carboxylic acid.[7][8]

Materials and Reagents:

-

(E)-10-Hexadecen-1-ol

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

A flame-dried round-bottom flask is charged with (E)-10-Hexadecen-1-ol (1.0 eq) and anhydrous DCM under a nitrogen atmosphere.

-

Dess-Martin Periodinane (1.5 eq) is added to the solution in one portion at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by TLC (typically complete within 1-3 hours).

-

Once the starting material is consumed, the reaction is quenched by pouring it into a stirred solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

-

The mixture is stirred vigorously for 30 minutes until the layers become clear.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with DCM.

-

The combined organic layers are washed with saturated aqueous NaHCO₃, then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed under reduced pressure at low temperature (<30 °C).

-

The crude aldehyde is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford high-purity this compound. The purified product should be stored under an inert atmosphere at low temperatures to prevent degradation.

Data Summary and Characterization

The following tables summarize the expected quantitative data from the synthesis and the key analytical data for the final product.

Table 1: Reaction Yields and Purity

| Step | Product | Typical Yield (%) | Purity (by GC) | (E/Z) Ratio |

| 1 | (E)-10-Hexadecen-1-ol | 80 - 90% | >98% | >97:3 |

| 2 | This compound | 85 - 95% | >99% | >97:3 |

Table 2: Key Spectroscopic Data for this compound

| Analysis | Data |

| ¹H NMR (CDCl₃) | δ 9.76 (t, J = 1.9 Hz, 1H, -CHO), 5.40 (m, 2H, -CH=CH-), 2.42 (td, J = 7.4, 1.9 Hz, 2H, -CH₂CHO), 2.01 (m, 4H, allylic CH₂), 1.62 (m, 2H), 1.28 (m, 14H), 0.88 (t, J = 6.8 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 202.9, 130.8, 130.1, 43.9, 32.7, 32.2, 29.5, 29.3, 29.2, 29.1, 28.9, 22.5, 22.1, 14.1 |

| Mass Spec (EI) | m/z (%): 238 (M⁺), 220, 194, 166, 152, 138, 124, 110, 96, 82, 69, 55, 41 |

Purification and Analysis Workflow

Achieving high purity requires a meticulous purification and analysis workflow following the synthesis. Aldehydes can be sensitive to oxidation, making careful handling essential.[9]

Caption: Workflow for the purification and analysis of this compound.

The protocols outlined provide a reliable and efficient method for the synthesis of this compound with high chemical and stereoisomeric purity. The use of the Horner-Wadsworth-Emmons reaction ensures excellent (E)-selectivity, while the Dess-Martin oxidation provides a mild and effective conversion of the intermediate alcohol to the final aldehyde product. Rigorous purification and comprehensive analytical characterization are essential to guarantee the quality required for sensitive research applications in chemical biology and pest management.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 5. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]